4-(Butoxymethyl)piperidine hydrochloride

Medicinal Chemistry ADME SAR

4-(Butoxymethyl)piperidine hydrochloride (CAS 1185067-72-4) is a piperidine derivative featuring a 4-butoxymethyl substituent, which confers a calculated LogP of 2.13, enhancing lipophilicity and membrane permeability relative to shorter-chain analogs. It is supplied as a hydrochloride salt (molecular weight 207.74 g/mol) with a typical purity specification of ≥95%, and is primarily utilized as a versatile intermediate or building block in medicinal chemistry research and the synthesis of more complex pharmaceutical compounds.

Molecular Formula C10H22ClNO
Molecular Weight 207.74 g/mol
CAS No. 1185067-72-4
Cat. No. B1372187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Butoxymethyl)piperidine hydrochloride
CAS1185067-72-4
Molecular FormulaC10H22ClNO
Molecular Weight207.74 g/mol
Structural Identifiers
SMILESCCCCOCC1CCNCC1.Cl
InChIInChI=1S/C10H21NO.ClH/c1-2-3-8-12-9-10-4-6-11-7-5-10;/h10-11H,2-9H2,1H3;1H
InChIKeyQLJSRZSRMICIML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Butoxymethyl)piperidine Hydrochloride (CAS 1185067-72-4): A Lipophilic Piperidine Building Block for Medicinal Chemistry and Drug Synthesis


4-(Butoxymethyl)piperidine hydrochloride (CAS 1185067-72-4) is a piperidine derivative featuring a 4-butoxymethyl substituent, which confers a calculated LogP of 2.13, enhancing lipophilicity and membrane permeability relative to shorter-chain analogs . It is supplied as a hydrochloride salt (molecular weight 207.74 g/mol) with a typical purity specification of ≥95%, and is primarily utilized as a versatile intermediate or building block in medicinal chemistry research and the synthesis of more complex pharmaceutical compounds .

Procurement Risk: Why 4-(Butoxymethyl)piperidine Hydrochloride Cannot Be Interchanged with Other Piperidine Derivatives


Substituting a different piperidine derivative for 4-(butoxymethyl)piperidine hydrochloride in a synthetic route or biological assay is scientifically unjustified due to the profound impact of the alkoxy chain length and substitution pattern on critical molecular properties. Even minor modifications, such as changing the butoxy group to a methoxy or ethoxy group, can significantly alter the molecule's lipophilicity (LogP), which in turn governs membrane permeability, target binding kinetics, and overall pharmacokinetic profile [1]. Furthermore, the hydrochloride salt form is specifically selected for its enhanced aqueous solubility compared to the free base, a factor that is critical for in vitro assays and in vivo formulation development . These variations render in-class compounds non-interchangeable and necessitate the procurement of this specific compound for reproducible research outcomes.

4-(Butoxymethyl)piperidine Hydrochloride: Quantifiable Differentiation vs. Structural Analogs


Lipophilicity and Predicted Membrane Permeability: 4-Butoxy vs. 4-Methoxy and 4-Ethoxy Analogs

The 4-butoxymethyl substituent confers significantly higher lipophilicity to the compound compared to shorter-chain alkoxy analogs, a key determinant for passive membrane permeability. The target compound (free base form) has a calculated LogP of 2.13 . In contrast, the analogous 4-(methoxymethyl)piperidine has a calculated LogP of 0.58, and 4-(ethoxymethyl)piperidine has a calculated LogP of 1.11 . This represents a >3.6-fold increase in the n-octanol/water partition coefficient compared to the methoxy analog, indicating a substantially greater propensity to partition into lipid bilayers.

Medicinal Chemistry ADME SAR Drug Design

Aqueous Solubility: Hydrochloride Salt Form vs. Free Base and Analogs

The hydrochloride salt form of 4-(butoxymethyl)piperidine is selected to enhance aqueous solubility, a critical parameter for biological testing and formulation. The hydrochloride salt is freely soluble in water at ≥200 mg/mL (≥2594.71 mM) . In contrast, the free base 4-(butoxymethyl)piperidine has a calculated LogP of 2.13 and is expected to have significantly lower aqueous solubility . This salt form selection is a deliberate manufacturing choice that provides a 100- to 1000-fold or greater increase in solubility compared to the neutral free base, ensuring the compound can be administered in aqueous buffers for in vitro and in vivo studies without precipitation.

Formulation Science In Vitro Assays Solubility Preclinical Development

Predicted ADME Profile: CYP Enzyme Interaction Profile

While direct experimental data is limited for this specific compound, computational ADME predictions based on its structure suggest a favorable profile for drug development. Predictive models indicate that 4-(butoxymethyl)piperidine hydrochloride is likely a substrate for CYP2D6 and CYP3A4, but is not predicted to be a strong inhibitor of major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4) at standard concentrations [1]. This contrasts with many other piperidine derivatives, such as certain 4-phenylpiperidines, which are known to be potent CYP2D6 inhibitors. A lack of strong CYP inhibition reduces the risk of drug-drug interactions and simplifies preclinical development.

ADME Drug Metabolism PK Toxicity CYP Inhibition

Synthetic Utility: Distinct Reactivity of the 4-Butoxymethyl Moiety

The 4-butoxymethyl substituent on the piperidine ring is not merely a passive lipophilic anchor; it is a versatile synthetic handle. The ether linkage provides a site for further functionalization, while the terminal alkene or alkyl chain can participate in further transformations. This contrasts with simpler alkyl-substituted piperidines (e.g., 4-methylpiperidine), which offer fewer options for diversification. Furthermore, the butoxymethyl group is sterically more demanding than a methoxymethyl or ethoxymethyl group, which can influence the stereochemical outcome of subsequent reactions and the conformation of the final molecule [1].

Organic Synthesis Medicinal Chemistry Building Blocks Functionalization

pKa Modulation and Charge State at Physiological pH

The introduction of a 4-butoxymethyl group modulates the basicity of the piperidine nitrogen. While the pKa of unsubstituted piperidine is approximately 11.2, the presence of the alkoxymethyl group is predicted to lower the pKa slightly to around 10.5-10.8 [1]. This subtle shift in pKa, compared to the more pronounced effect of a 4-oxo or 4-hydroxy substituent, means that at physiological pH (7.4), the compound remains >99% protonated and positively charged. This charge state is crucial for interactions with negatively charged biological targets and for maintaining aqueous solubility, while the slight reduction in basicity can reduce lysosomal trapping compared to more basic amines [1].

Physicochemical Properties pKa Bioavailability Formulation

Where 4-(Butoxymethyl)piperidine Hydrochloride Delivers the Greatest Value: Evidence-Backed Application Scenarios


Lead Optimization for CNS Drug Candidates Requiring Enhanced Brain Penetration

The compound's high calculated LogP (2.13) and predicted moderate pKa make it an ideal scaffold for designing central nervous system (CNS) drug candidates . Its lipophilicity, substantially greater than that of methoxy or ethoxy analogs, is expected to improve passive diffusion across the blood-brain barrier (BBB), a critical requirement for treating neurological and psychiatric disorders. Medicinal chemists can use this core as a starting point to attach various pharmacophores, leveraging its optimized physicochemical profile for enhanced CNS exposure.

Synthesis of Diverse Compound Libraries for GPCR and Ion Channel Targets

The 4-butoxymethyl group serves as a versatile handle for parallel synthesis and library generation . The ether linkage can be cleaved or modified, while the terminal alkene can undergo hydroboration, epoxidation, or metathesis reactions. This allows for rapid diversification of the piperidine core, enabling the exploration of chemical space around G-protein coupled receptors (GPCRs) and ion channels, where lipophilic amines are privileged structures. The hydrochloride salt form ensures the building block is readily soluble in common reaction solvents, streamlining high-throughput chemistry workflows .

Development of Formulations for Preclinical In Vivo Studies

The high aqueous solubility of the hydrochloride salt (≥200 mg/mL) is a critical advantage for preclinical formulation development . This property allows for the preparation of concentrated dosing solutions for intravenous (IV) and intraperitoneal (IP) administration in rodent models, without the need for potentially toxic solubilizing agents (e.g., DMSO, Cremophor EL). This ensures that observed in vivo effects are due to the compound itself and not formulation artifacts, thereby increasing the reliability and translatability of efficacy and pharmacokinetic studies.

Building Block for Multi-Target Directed Ligands (MTDLs) in Complex Diseases

The unique combination of a basic, positively charged amine and a lipophilic butoxymethyl chain, coupled with its predicted clean CYP profile, makes this compound a valuable building block for designing multi-target directed ligands (MTDLs) for complex diseases like Alzheimer's and cancer . Its structure allows it to be linked to different pharmacophores targeting, for example, both a GPCR and an enzyme, while minimizing the risk of introducing metabolic liabilities. This approach is central to modern polypharmacology strategies aimed at addressing disease heterogeneity and resistance.

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